molecular formula C13H11N3O2S B2881984 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide CAS No. 903308-26-9

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2881984
CAS No.: 903308-26-9
M. Wt: 273.31
InChI Key: DHCXWMKTJVIDNI-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of isoxazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the isoxazole ring. The final step involves coupling these two moieties under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-5-11(18-16-7)13(17)15-9-3-4-10-12(6-9)19-8(2)14-10/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCXWMKTJVIDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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